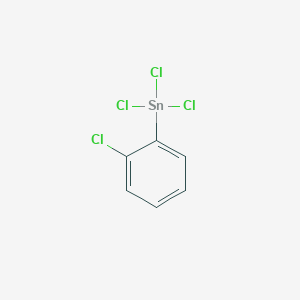
Trichloro(2-chlorophenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(2-chlorophenyl)stannane, also known as phenyl tin trichloride, is an organotin compound with the molecular formula C6H4Cl4Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group and three chlorine atoms. It is commonly used in organic synthesis and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(2-chlorophenyl)stannane can be synthesized through the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5MgBr+SnCl4→C6H5SnCl3+MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(2-chlorophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of alkyl or aryl stannanes.
Oxidation Reactions: Formation of tin oxides.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Trichloro(2-chlorophenyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of trichloro(2-chlorophenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Phenyltrimethylstannane (C6H5Sn(CH3)3): Similar structure but with methyl groups instead of chlorine atoms.
Triphenyltin Chloride (C18H15ClSn): Contains three phenyl groups attached to the tin atom.
Dichlorodiphenylstannane (C12H10Cl2Sn): Contains two phenyl groups and two chlorine atoms attached to the tin atom.
Uniqueness: Trichloro(2-chlorophenyl)stannane is unique due to its specific arrangement of chlorine and phenyl groups around the tin atom, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
51590-17-1 |
|---|---|
Molekularformel |
C6H4Cl4Sn |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
trichloro-(2-chlorophenyl)stannane |
InChI |
InChI=1S/C6H4Cl.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-4H;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
PJXGSWRHLUMFSW-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)Cl)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



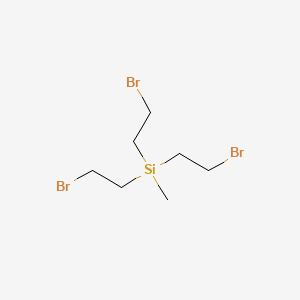
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
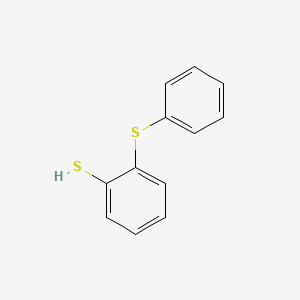
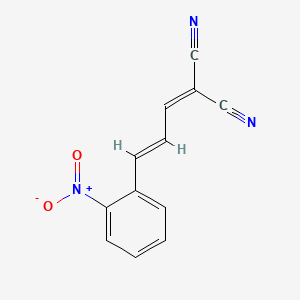
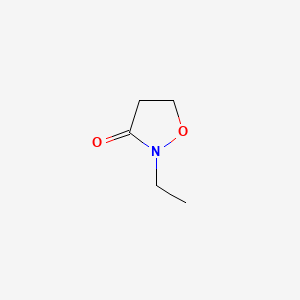
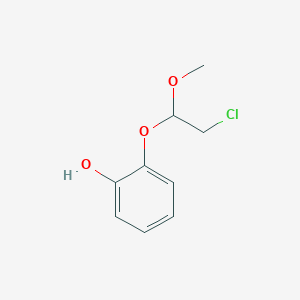
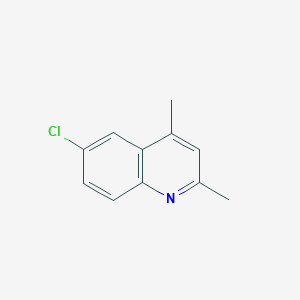
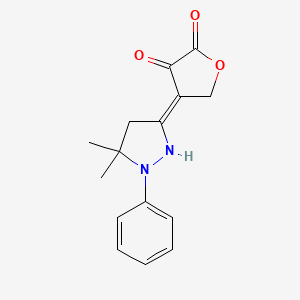

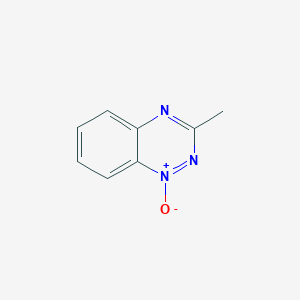

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
